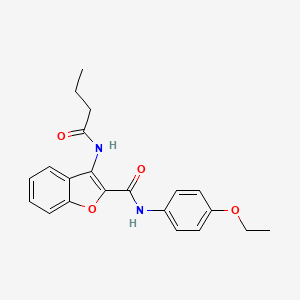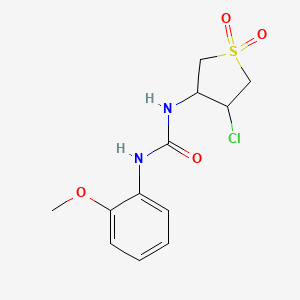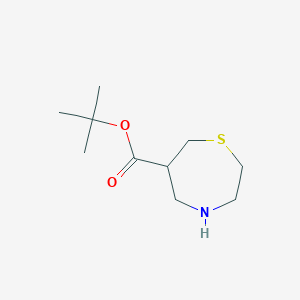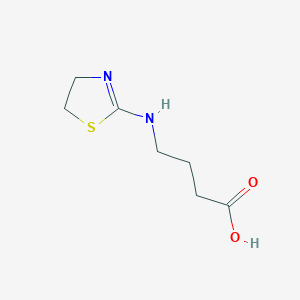![molecular formula C11H13NO2 B2852704 N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 164347-48-2](/img/structure/B2852704.png)
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula . It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would involve detailing these reactions, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions under which these reactions occur are all part of this analysis .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include its acidity or basicity, reactivity with other substances, and any characteristic reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemoselective Acetylation for Antimalarial Drugs : A study by Magadum and Yadav (2018) described the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, highlighting an efficient method for producing pharmaceutically relevant intermediates (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These compounds demonstrated significant antioxidant activity, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Silylated Derivatives for Advanced Materials : Research by Nikonov et al. (2016) focused on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide. These derivatives have potential applications in the development of materials and chemical sensors due to their unique structural properties (Nikonov et al., 2016).
Biological and Pharmacological Research
Anti-Arthritic and Anti-Inflammatory Properties : A study by Jawed et al. (2010) demonstrated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis in rats. This research suggests the compound's potential for developing treatments for inflammatory diseases (Jawed et al., 2010).
Enzymatic Hydrolysis and Kinetics : Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-substituted amides, including N-methylacetamide, in high-temperature water. This study provides insight into the stability and reactivity of acetamide derivatives under various conditions, which is crucial for their application in drug synthesis and environmental studies (Duan et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQDTUZWKSCIR-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)




![N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2852632.png)







